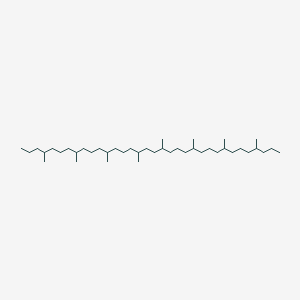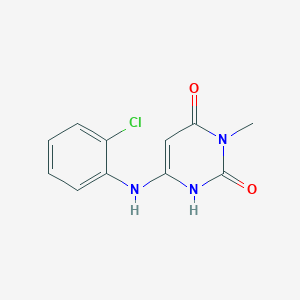![molecular formula C7H10O B14319588 6-Oxabicyclo[3.2.1]oct-3-ene CAS No. 113298-47-8](/img/structure/B14319588.png)
6-Oxabicyclo[3.2.1]oct-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxabicyclo[321]oct-3-ene is a bicyclic organic compound with the molecular formula C7H10O It is characterized by a unique structure that includes a seven-membered ring fused to a three-membered ring with an oxygen atom incorporated into the larger ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Oxabicyclo[3.2.1]oct-3-ene can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via a series of six reaction steps . Another method includes the thermolysis of α-hydroxyalkylidene carbenes generated from α,β-epoxy-N-aziridinylimines .
Industrial Production Methods
Industrial production of this compound is less common, but it can be achieved through the controlled polymerization of bicyclic acetals in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the oxygen-containing ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include cyclopentenes, dihydrofurans, and other substituted bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
6-Oxabicyclo[3.2.1]oct-3-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise in medicinal chemistry for their potential therapeutic effects.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Oxabicyclo[3.2.1]oct-3-ene involves its unique structure, which allows it to participate in various chemical reactions. The oxygen atom in the ring system can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility makes it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octane: Similar in structure but lacks the oxygen atom.
6-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen.
6,8-Dioxabicyclo[3.2.1]octane: Contains an additional oxygen atom in the ring system.
Eigenschaften
CAS-Nummer |
113298-47-8 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
6-oxabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C7H10O/c1-2-6-4-7(3-1)8-5-6/h1,3,6-7H,2,4-5H2 |
InChI-Schlüssel |
IBRNUVRVXAPQST-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2CC1CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


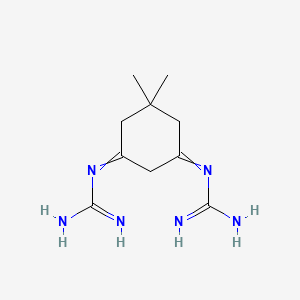
diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
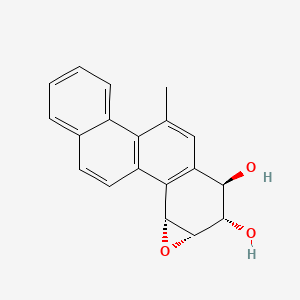
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)

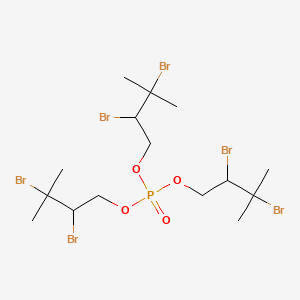
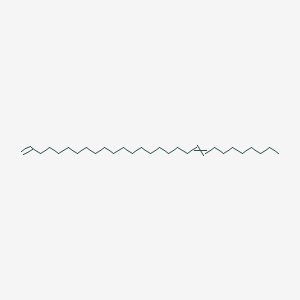
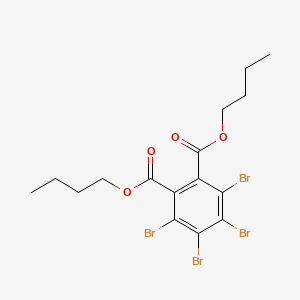
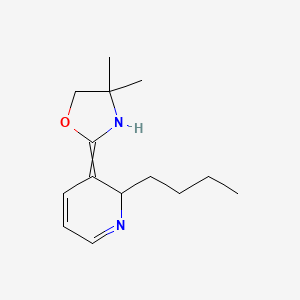
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)

